Mu-Opioid Receptor Binding Affinity: Nalmefene Matches Naltrexone, Outperforms Naloxone by 4-Fold
In direct head-to-head competition binding assays using rat brain homogenates, nalmefene demonstrated equipotent binding to the central μ-opioid receptor compared to naltrexone, while both significantly outperformed naloxone [1]. At the μ receptor, nalmefene and naltrexone each exhibited an IC50 of 1.0 nM, whereas naloxone required a 4-fold higher concentration (IC50 ≈ 4.0 nM) to achieve equivalent displacement of [3H]-dihydromorphine [1]. At κ and δ sites, nalmefene's IC50 values were 'somewhat lower' (i.e., more potent) than naltrexone's and 'considerably lower' than naloxone's, though exact numerical values for κ and δ were not tabulated in the original publication [1].
| Evidence Dimension | μ-opioid receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Nalmefene IC50 = 1.0 nM at μ receptor |
| Comparator Or Baseline | Naltrexone IC50 = 1.0 nM; Naloxone IC50 ≈ 4.0 nM |
| Quantified Difference | Nalmefene = Naltrexone (equipotent at μ); Nalmefene is ~4× more potent than Naloxone at μ; Nalmefene somewhat more potent than Naltrexone at κ and δ |
| Conditions | Radioligand binding assay using [3H]-dihydromorphine (μ), [3H]-ethylketocyclazocine (κ), and [3H]-D-ala-D-leu enkephalin (δ) in homogenates of rat brain minus cerebellum |
Why This Matters
Equipotent μ-receptor binding to naltrexone combined with superior κ/δ binding suggests nalmefene may offer a broader pharmacological window in experimental settings where multi-receptor modulation is desired, while its 4-fold potency advantage over naloxone supports preferential selection for in vitro assays requiring lower compound concentrations to achieve full μ-receptor occupancy.
- [1] Michel ME, Bolger G, Weissman BA. Binding of a new opiate antagonist, nalmefene, to rat brain membranes. Methods Find Exp Clin Pharmacol. 1985 Apr;7(4):175-7. PMID: 2991678. View Source
